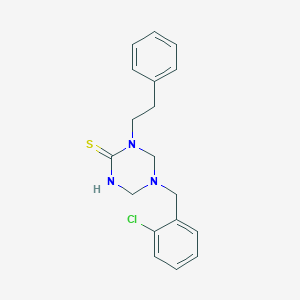
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the triazinane family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is not fully understood. However, it has been suggested that its biological activities are due to its ability to interact with specific enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.
生化学的および生理学的効果
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, which makes it a potential candidate for the development of antimicrobial agents. It has also been found to inhibit the proliferation of cancer cells, which makes it a potential candidate for the development of anticancer agents. In addition, it has been shown to exhibit anti-inflammatory activity, which makes it a potential candidate for the development of anti-inflammatory agents.
実験室実験の利点と制限
One of the advantages of using 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. However, one of the limitations of using this compound is its low solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
There are several future directions for the study of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione. One of the directions is the development of new synthetic methods for the compound, which can improve its yield and purity. Another direction is the study of its potential use in the treatment of other diseases, such as multiple sclerosis and epilepsy. Furthermore, the study of its potential use as an insecticide or herbicide can also be explored.
In conclusion, 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that has gained significant attention in scientific research due to its diverse biological activities. It has been studied for its potential applications in various fields of science, including antimicrobial, antitumor, and anti-inflammatory activities. Its mechanism of action is not fully understood, but it has been suggested to interact with specific enzymes and receptors in the body. The compound has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of 5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the commonly used methods involves the reaction of 2-phenylethylamine with 2-chlorobenzaldehyde in the presence of triethylamine, followed by the reaction with thiourea. The product can be purified through recrystallization or column chromatography.
科学的研究の応用
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
特性
製品名 |
5-(2-Chlorobenzyl)-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
|---|---|
分子式 |
C18H20ClN3S |
分子量 |
345.9 g/mol |
IUPAC名 |
5-[(2-chlorophenyl)methyl]-1-(2-phenylethyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H20ClN3S/c19-17-9-5-4-8-16(17)12-21-13-20-18(23)22(14-21)11-10-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,20,23) |
InChIキー |
ALPUHLXHBKUNFP-UHFFFAOYSA-N |
SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
正規SMILES |
C1NC(=S)N(CN1CC2=CC=CC=C2Cl)CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




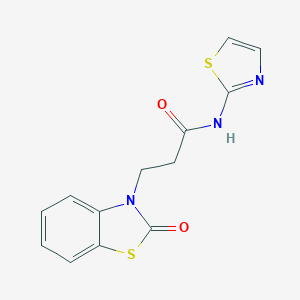
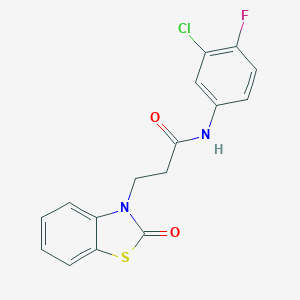
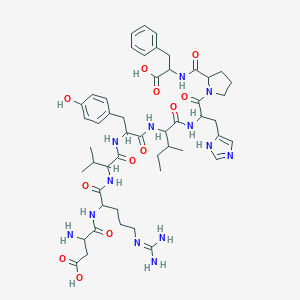

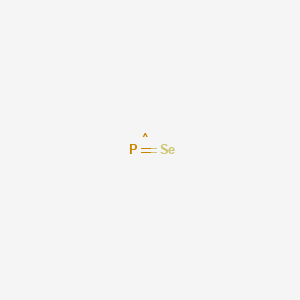

![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
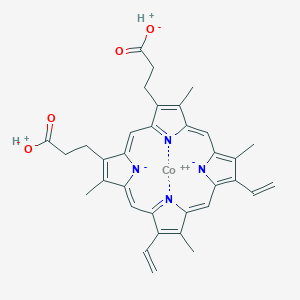
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)
![8,8-dimethyl-5-[4-(methylsulfanyl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228044.png)
![N-[4-(8,8-dimethyl-2,4,6-trioxo-1,2,3,4,5,6,7,8,9,10-decahydropyrimido[4,5-b]quinolin-5-yl)phenyl]acetamide](/img/structure/B228050.png)
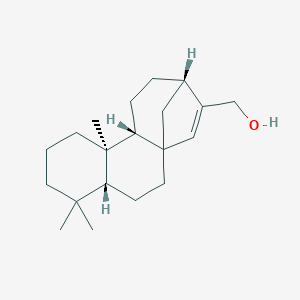
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)